molecular formula C7H5N3O2S B11769183 6-Nitrobenzo[d]isothiazol-3-amine

6-Nitrobenzo[d]isothiazol-3-amine

Cat. No.: B11769183
M. Wt: 195.20 g/mol
InChI Key: PLHOLGSXQBLUTF-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]isothiazol-3-amine is a heterocyclic compound that features a benzene ring fused with an isothiazole ring, with a nitro group at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzo[d]isothiazol-3-amine typically involves the nitration of benzo[d]isothiazole followed by amination. One common method includes the reaction of substituted aniline with ammonium thiocyanate in the presence of ethanol and concentrated hydrochloric acid to yield substituted 1-phenylthiourea. This intermediate is then treated with bromine to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Nitrobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Reduction: The reduction of the nitro group yields 6-amino-benzo[d]isothiazole.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

6-Nitrobenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Nitrobenzo[d]thiazol-2-amine
  • 6-Nitrobenzo[d]isothiazol-2-amine

Comparison: 6-Nitrobenzo[d]isothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its nitro group at the 6th position and amine group at the 3rd position make it more reactive in certain substitution reactions compared to its analogs .

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

6-nitro-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5N3O2S/c8-7-5-2-1-4(10(11)12)3-6(5)13-9-7/h1-3H,(H2,8,9)

InChI Key

PLHOLGSXQBLUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SN=C2N

Origin of Product

United States

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